molecular formula C18H20S3 B3177334 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 151271-42-0

2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B3177334
CAS No.: 151271-42-0
M. Wt: 332.6 g/mol
InChI Key: LBMUANVIIFUZKC-UHFFFAOYSA-N
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Description

2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, with two of them being substituted at the 5-position by another thiophene ring and a hexyl group, respectively. Thiophene derivatives are known for their electronic properties, making them valuable in various scientific and industrial applications.

Scientific Research Applications

2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 5-Hexyl-2,2’:5’,2’'-terthiophene indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a solvent such as toluene or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes and sulfonated thiophenes.

Mechanism of Action

The mechanism of action of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways and gene expression . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its three thiophene rings, which provide enhanced electronic properties compared to simpler thiophene derivatives. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.

Properties

IUPAC Name

2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20S3/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15/h6,8-13H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMUANVIIFUZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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